REACTION_CXSMILES
|
[C:1]([C:5]1[C:6]([S:15]C#N)=[CH:7][C:8]2[S:12][C:11]([NH2:13])=[N:10][C:9]=2[CH:14]=1)([CH3:4])([CH3:3])[CH3:2].SC[C@H]([C@@H](CS)O)O.P([O-])([O-])([O-])=O>CCO>[NH2:13][C:11]1[S:12][C:8]2[CH:7]=[C:6]([SH:15])[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])=[CH:14][C:9]=2[N:10]=1
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C(=CC2=C(N=C(S2)N)C1)SC#N
|
Name
|
dithiothreitol
|
Quantity
|
18.7 g
|
Type
|
reactant
|
Smiles
|
SC[C@@H](O)[C@H](O)CS
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC2=C(N1)C=C(C(=C2)S)C(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |